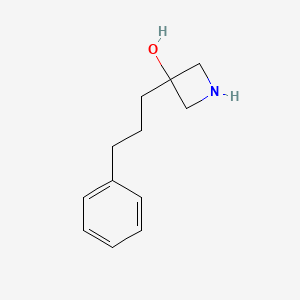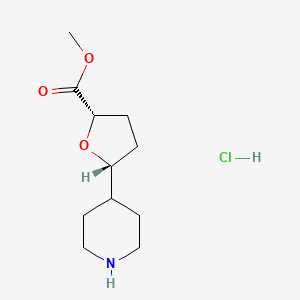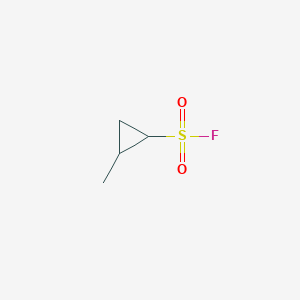
2-Methylcyclopropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and chemical biology. The presence of the sulfonyl fluoride group imparts specific properties to the molecule, allowing it to participate in a range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropane-1-sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions . This method is advantageous due to its simplicity and high yield.
Another method involves the direct fluorosulfonylation of 2-methylcyclopropane using fluorosulfonyl radicals. This approach is more challenging but offers a concise and efficient route to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming stable sulfur (VI) linkages.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with nucleophiles, forming stable covalent bonds.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, phenols, and other nucleophiles. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfur-containing compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-Methylcyclopropane-1-sulfonyl fluoride has found applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 2-Methylcyclopropane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophiles such as amino acids in proteins, leading to the formation of stable covalent linkages. This property is exploited in the design of covalent enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenesulfonyl fluoride: Similar in reactivity, used in SuFEx reactions.
1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride used in click chemistry.
Sulfuryl fluoride: A gas used in fluorosulfonylation reactions.
Uniqueness
2-Methylcyclopropane-1-sulfonyl fluoride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reactivity and selectivity .
Propriétés
Formule moléculaire |
C4H7FO2S |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-methylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3 |
Clé InChI |
UZRCXARWTMRHJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
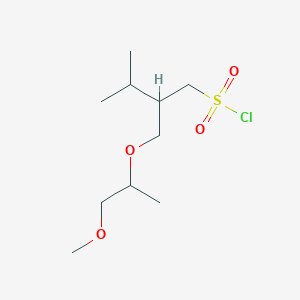
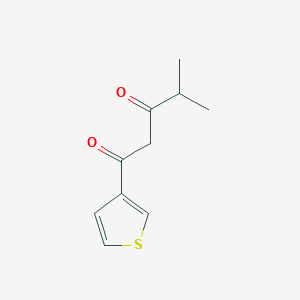
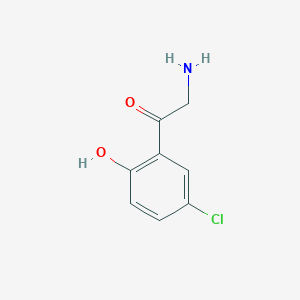
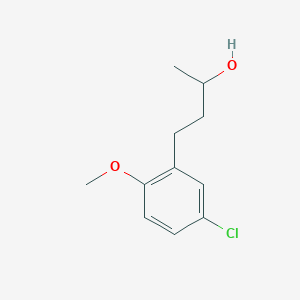
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
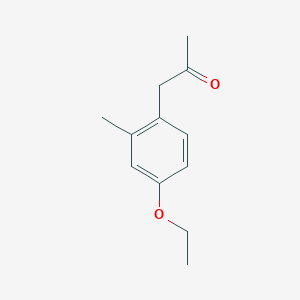
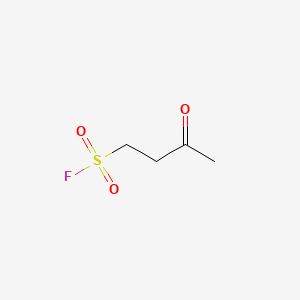
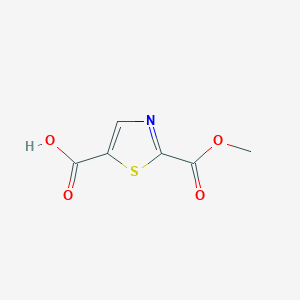
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
